molecular formula C10H7NO2 B3040480 6-(Furan-2-YL)picolinaldehyde CAS No. 208110-88-7

6-(Furan-2-YL)picolinaldehyde

Cat. No. B3040480
CAS RN: 208110-88-7
M. Wt: 173.17 g/mol
InChI Key: NGPNULCLKRZORF-UHFFFAOYSA-N
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Description

6-(Furan-2-YL)picolinaldehyde is a chemical compound with the molecular formula C10H7NO2 . It has a molecular weight of 173.17 g/mol . The IUPAC name for this compound is 6-(furan-2-yl)pyridine-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a picolinaldehyde group . The compound has a planar structure with the furan and pyridine rings in the same plane .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, furan-based compounds have been known to undergo a variety of reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.17 g/mol, an XLogP3-AA of 1.4, and a topological polar surface area of 43.1 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .

Scientific Research Applications

Synthesis of Dyes and Compounds

  • A study by Davis et al. (2010) outlined the synthesis of cyan dyes from derivatives of furan-2-carboxaldehyde, demonstrating its role in the creation of colorants.
  • Kumar et al. (2015) highlighted improved methods to synthesize furans for potential applications in metal ion sensors.

Pyrolysis Studies

  • In 2021, Wang et al. conducted studies on furfural pyrolysis to understand its decomposition kinetics, relevant in biofuel production.

Crystal Structure Analysis

Electromeric Effects in Spectroscopy

  • Bansal and Kaur (2015) studied the effects of substitution in furan-2-carbaldehyde derivatives on absorption and emission spectra, important for photophysical applications.

Catalysis in Chemical Synthesis

  • Silva et al. (2012) reported on the use of furan-2-carbaldehyde derivatives in multicomponent Povarov reactions, illustrating its catalytic potential.

Application in Organic Light-Emitting Diodes (OLEDs)

  • Deng et al. (2013) investigated small-molecular compounds derived from furan-2-carbaldehyde for use in blue phosphorescent OLEDs, demonstrating its significance in electronic applications (Deng et al., 2013).

Biorefining and Green Chemistry

  • A study by Karinen et al. (2011) highlighted the role of furan derivatives in heterogeneously catalyzed reactions for producing furfural, a key intermediate in green chemistry.

Antibacterial Activity and Drug Development

  • Khumar et al. (2018) explored novel synthesized derivatives for their potential antibacterial activity, contributing to medicinal chemistry.

Interaction with DNA

  • Research by Asmafiliz et al. (2012) involved studying the interactions between furan-2-carbaldehyde derivatives and DNA, useful in understanding molecular biology and pharmacology.

properties

IUPAC Name

6-(furan-2-yl)pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPNULCLKRZORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

8 g of manganese dioxide are added to a solution of 2 g of (6-furan-2-yl-pyridin-2-yl)methanol (11.4 mmol) and 50 ml of chloroform. The reaction mixture is heated under reflux for 1 hour 30 minutes with removal of the water formed continuously. The solid in suspension is removed by filtration on celite and then the solvent is evaporated off. The title product is isolated by chromatography on a silica column (eluent: chloroform). 1.45 g of a yellow solid are recovered.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73.4%

Synthesis routes and methods II

Procedure details

6-(furan-2-yl)picolinaldehyde was prepared using the general boronic acid coupling procedure for 6-bromopicolinaldehyde and furan-2-ylboronic acid (60 mg, 93.2 mg theoretical, 64.4%). LC-MS m/z 174.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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